N-(2-Ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is a synthetic compound that has been investigated for its potential as a Cdc25A phosphatase inhibitor []. Cdc25 phosphatases play a critical role in cell cycle regulation and are considered attractive targets for cancer therapy. This compound belongs to a novel chemotype of Cdc25A inhibitors, distinct from the classic quinone inhibitors. Its discovery exemplifies the application of pharmacophore modeling in virtual screening for identifying lead inhibitors.
N-(2-Ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide exhibits inhibitory activity against the Cdc25A phosphatase enzyme []. Although the exact mechanism is not elucidated, virtual screening studies suggest it may interact with the active site of Cdc25A, potentially mimicking the binding of known inhibitors. Further biochemical and structural studies are needed to elucidate the precise mechanism of action, including the identification of critical binding interactions and the potential for covalent modification of the enzyme.
N-(2-Ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been identified as a potential lead compound for developing novel Cdc25A inhibitors []. This enzyme plays a critical role in cell cycle regulation, and its inhibition offers a promising approach for anticancer therapies. This compound demonstrates an IC50 value of 7.9 μM against Cdc25A and exhibits selective cytotoxicity toward HeLa cells (a cervical cancer cell line) with an IC50 value of 66.3 μM, while being less toxic to HEK293 cells (a human embryonic kidney cell line) []. This selectivity highlights its potential for targeted cancer therapy with reduced off-target effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2